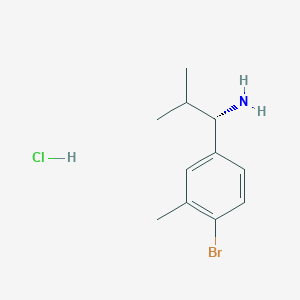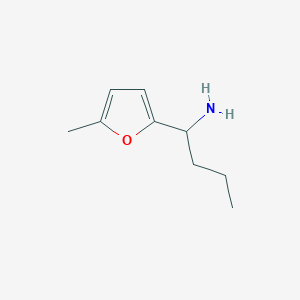
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a bromine atom and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.
Reduction: The brominated product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-ol.
Amination: The alcohol is converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: De-brominated amine.
Substitution: Hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(4-Chloro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
- (S)-1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
- (S)-1-(4-Iodo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
Uniqueness
(S)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activity.
Propriétés
Numéro CAS |
2250243-70-8 |
|---|---|
Formule moléculaire |
C11H17BrClN |
Poids moléculaire |
278.61 g/mol |
Nom IUPAC |
(1S)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-7(2)11(13)9-4-5-10(12)8(3)6-9;/h4-7,11H,13H2,1-3H3;1H/t11-;/m0./s1 |
Clé InChI |
IOTJSNSSZQIGDM-MERQFXBCSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@H](C(C)C)N)Br.Cl |
SMILES canonique |
CC1=C(C=CC(=C1)C(C(C)C)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)
![2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)


![(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13050445.png)









